Benzyl[2-(4-methylcyclohexyl)ethyl]amine hydrochloride
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Overview
Description
Benzyl[2-(4-methylcyclohexyl)ethyl]amine hydrochloride is a chemical compound with a complex structure that includes a benzyl group, a cyclohexyl group, and an ethanamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl[2-(4-methylcyclohexyl)ethyl]amine hydrochloride typically involves the reaction of benzyl chloride with 2-(4-methylcyclohexyl)ethanamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product. The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors. The product is then purified using techniques such as crystallization or distillation to obtain the pure hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
Benzyl[2-(4-methylcyclohexyl)ethyl]amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Benzyl[2-(4-methylcyclohexyl)ethyl]amine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl[2-(4-methylcyclohexyl)ethyl]amine hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, altering their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-Benzyl-2-(4-methoxyphenyl)ethanamine;hydrochloride
- N-Benzyl-2-(4-methoxyphenoxy)ethanamine;hydrochloride
Uniqueness
Benzyl[2-(4-methylcyclohexyl)ethyl]amine hydrochloride is unique due to the presence of the 4-methylcyclohexyl group, which imparts distinct chemical and physical properties compared to similar compounds. This uniqueness makes it valuable in specific research and industrial applications.
Biological Activity
Benzyl[2-(4-methylcyclohexyl)ethyl]amine hydrochloride, a compound with notable potential in biological applications, has garnered interest for its interaction with neurotransmitter systems and its implications in therapeutic contexts. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, research findings, and potential applications.
Chemical Structure and Properties
This compound is characterized by its unique structure that combines a benzyl group with an ethylamine moiety linked to a 4-methylcyclohexyl group. This configuration is believed to influence its biological interactions significantly.
The primary mechanism of action involves the modulation of neurotransmitter receptors. The compound has been shown to interact specifically with serotonin receptors, particularly the 5-HT1B subtype, which plays a critical role in various neurological conditions such as depression and anxiety. Binding to these receptors can alter neurotransmitter release and uptake, thereby affecting neuronal signaling pathways .
Neurotransmitter Interactions
Research indicates that this compound exhibits significant affinity for several neurotransmitter receptors:
- Serotonin Receptors : Particularly the 5-HT1B receptor, which is implicated in mood regulation.
- Dopamine Receptors : Potential effects on dopaminergic signaling pathways have also been noted.
This receptor interaction suggests potential applications in treating mood disorders and other neuropsychiatric conditions.
Antimicrobial Activity
Some studies have explored the antimicrobial properties of related compounds. While direct evidence for this compound is limited, structural analogs have demonstrated activity against various bacterial strains, suggesting that this compound may also possess similar properties .
Case Studies and Experimental Data
-
In Vitro Studies :
- A study assessing the growth inhibition of certain bacterial strains found that compounds structurally related to this compound exhibited varying degrees of antimicrobial activity. The minimal inhibitory concentrations (MICs) were comparable to established antibiotics, indicating potential therapeutic uses .
- Neuropharmacological Evaluations :
Comparative Analysis
Properties
IUPAC Name |
N-benzyl-2-(4-methylcyclohexyl)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N.ClH/c1-14-7-9-15(10-8-14)11-12-17-13-16-5-3-2-4-6-16;/h2-6,14-15,17H,7-13H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKBOWQYFJWIQLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)CCNCC2=CC=CC=C2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.84 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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